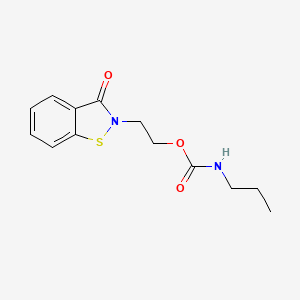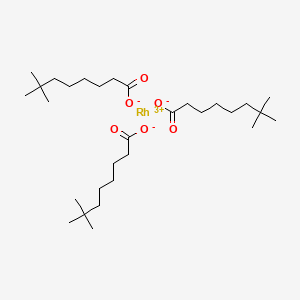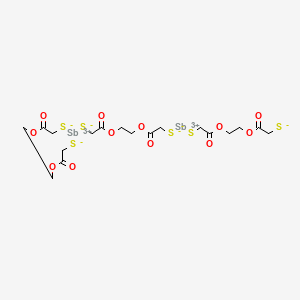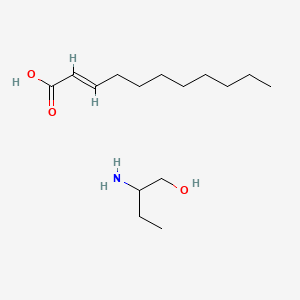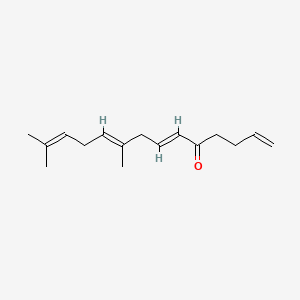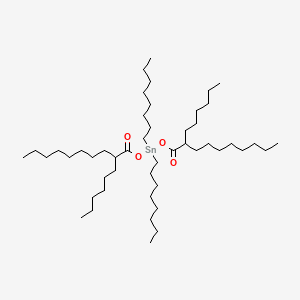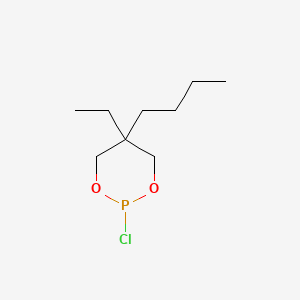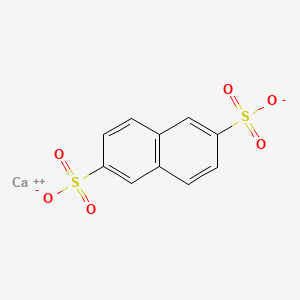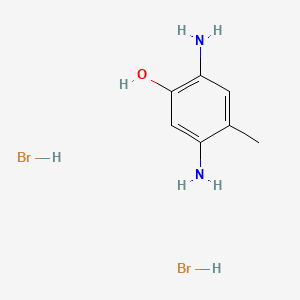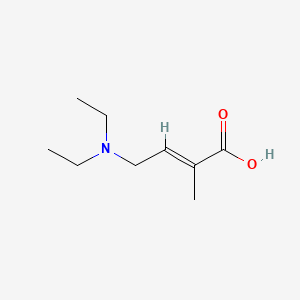
4-(Diethylamino)-2-methyl-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-2-methyl-2-butenoic acid is an organic compound with a unique structure that includes a diethylamino group and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methyl-2-butenoic acid can be achieved through several methods. One common approach involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by a Knoevenagel condensation reaction. The reaction conditions typically include the use of anhydrous potassium carbonate in dry acetone at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)-2-methyl-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are often used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Diethylamino)-2-methyl-2-butenoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-2-methyl-2-butenoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
4-Aminoquinolines: Compounds like chloroquine and amodiaquine, which have similar structural features and biological activities.
Uniqueness
4-(Diethylamino)-2-methyl-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
84196-09-8 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(E)-4-(diethylamino)-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C9H17NO2/c1-4-10(5-2)7-6-8(3)9(11)12/h6H,4-5,7H2,1-3H3,(H,11,12)/b8-6+ |
Clé InChI |
RKCYYKCHYZJRKP-SOFGYWHQSA-N |
SMILES isomérique |
CCN(CC)C/C=C(\C)/C(=O)O |
SMILES canonique |
CCN(CC)CC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



